Mastoparan 7 acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

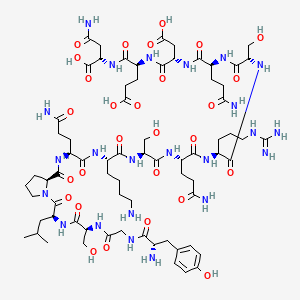

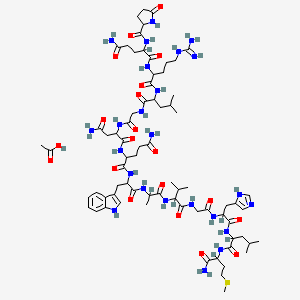

Mastoparan-7-acetat ist ein Peptidtoxin, das aus dem Gift der Wespe Paravespula lewisii gewonnen wird. Es ist ein kationisches Tetradecapeptid mit der Primärstruktur Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2. Diese Verbindung ist bekannt für ihre Fähigkeit, G-Proteine zu aktivieren und verschiedene biologische Reaktionen zu stimulieren, einschließlich der Freisetzung von Histamin aus Mastzellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Mastoparan-7-acetat kann durch Festphasen-Peptidsynthese (SPPS) synthetisiert werden. Der Prozess beinhaltet die sequenzielle Addition von geschützten Aminosäuren an eine harzgebundene Peptidkette. Das Peptid wird dann vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie HBTU oder DIC, und die Reaktionen werden in wasserfreien Lösungsmitteln wie DMF oder DCM durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Mastoparan-7-acetat folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch im größeren Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer und großtechnische Reinigungsverfahren wie präparative HPLC. Das Peptid wird dann lyophilisiert, um ein stabiles, trockenes Pulver zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mastoparan 7 acetate can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the reactions are carried out in anhydrous solvents like DMF or DCM .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as preparative HPLC. The peptide is then lyophilized to obtain a stable, dry powder .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mastoparan-7-acetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, falls vorhanden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken, falls vorhanden, aufbrechen.

Substitution: Aminosäurereste im Peptid können durch andere Reste ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind übliche Reduktionsmittel.

Substitution: Die Aminosäuresubstitution erfolgt typischerweise während des Peptidsyntheseprozesses unter Verwendung geschützter Aminosäurederivate.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von Mastoparan-7-acetat mit veränderten biologischen Aktivitäten. Diese Analoga können unterschiedliche antimikrobielle, antivirale oder Antikrebsaktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Mastoparan-7-acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht für seine Rolle in der Zellsignalisierung und Membraninteraktionen.

Medizin: Erforscht für sein Potenzial als antimikrobielles, antivirales und Antikrebsmittel.

Wirkmechanismus

Mastoparan-7-acetat entfaltet seine Wirkung durch Bindung an die Plasmamembran und Aktivierung der G-Protein-Untereinheiten Gαo/i. Diese Aktivierung führt zu einer Kaskade intrazellulärer Signalisierungsereignisse, einschließlich der Freisetzung von intrazellulärem Calcium und der Aktivierung verschiedener nachgeschalteter Effektoren. Das Peptid induziert auch mitochondriale Permeabilität und Zytotoxizität in Tumorzellen .

Wirkmechanismus

Mastoparan 7 acetate exerts its effects by binding to the plasma membrane and activating G-protein subunits Gαo/i. This activation leads to a cascade of intracellular signaling events, including the release of intracellular calcium and the activation of various downstream effectors. The peptide also induces mitochondrial permeability and cytotoxicity in tumor cells .

Vergleich Mit ähnlichen Verbindungen

Mastoparan-7-acetat gehört zur Mastoparan-Familie von Peptiden, die andere ähnliche Verbindungen wie diese umfasst:

Mastoparan: Die Stammverbindung mit ähnlichen G-Protein-aktivierenden Eigenschaften.

Polybia-MP1: Ein weiteres Mastoparan-Analog mit starker Antikrebsaktivität.

Mastoparan X: Bekannt für seine Fähigkeit, die Freisetzung von Histamin aus Mastzellen zu induzieren.

Im Vergleich zu diesen ähnlichen Verbindungen ist Mastoparan-7-acetat einzigartig in seiner gesteigerten Potenz und seinen spezifischen biologischen Aktivitäten, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

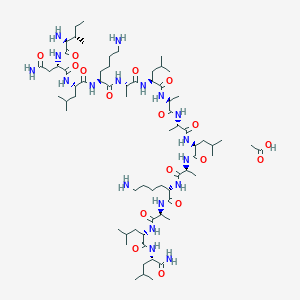

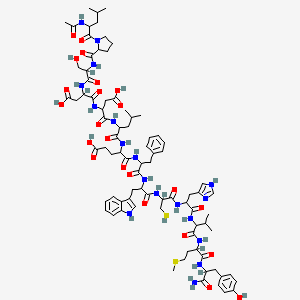

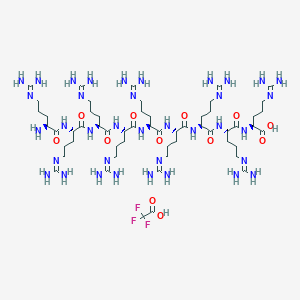

Molekularformel |

C69H128N18O17 |

|---|---|

Molekulargewicht |

1481.9 g/mol |

IUPAC-Name |

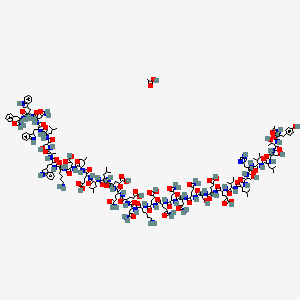

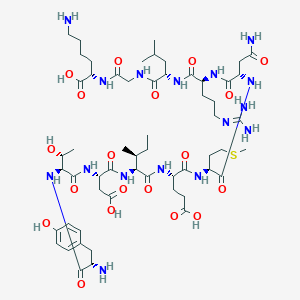

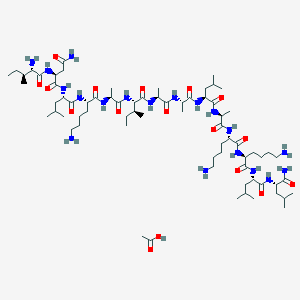

acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C67H124N18O15.C2H4O2/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3;1-2(3)4/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-;/m0./s1 |

InChI-Schlüssel |

CHGINQTXBDLWAF-SPJAXDBWSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

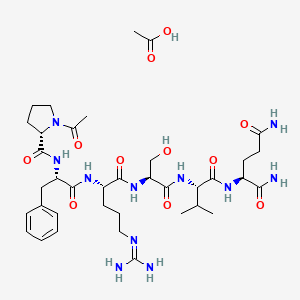

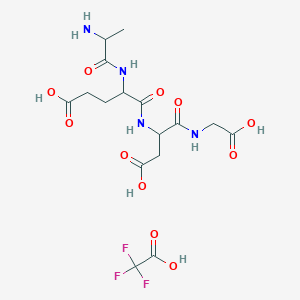

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)

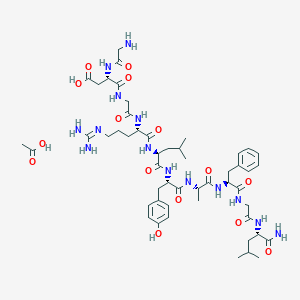

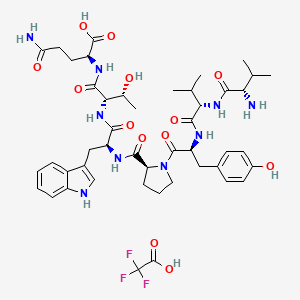

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825741.png)